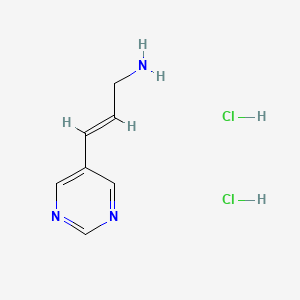
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical activation and nickel-catalyzed reductive coupling are employed to achieve efficient production .
化学反応の分析
Types of Reactions
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and nickel .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, potentially affecting gene expression and cellular processes. It may also interact with enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
Pyrimidine: A simple aromatic ring with two nitrogen atoms.
Thymine, Uracil, and Cytosine: Nitrogenous bases derived from pyrimidine, found in DNA and RNA.
Pyridine: A six-membered ring with one nitrogen atom, similar in structure to pyrimidine
Uniqueness
Its ability to undergo various chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications .
特性
分子式 |
C7H11Cl2N3 |
|---|---|
分子量 |
208.09 g/mol |
IUPAC名 |
(E)-3-pyrimidin-5-ylprop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-3-1-2-7-4-9-6-10-5-7;;/h1-2,4-6H,3,8H2;2*1H/b2-1+;; |
InChIキー |
AAXMABIFGGYYEJ-SEPHDYHBSA-N |
異性体SMILES |
C1=C(C=NC=N1)/C=C/CN.Cl.Cl |
正規SMILES |
C1=C(C=NC=N1)C=CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


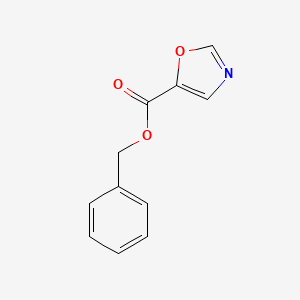
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
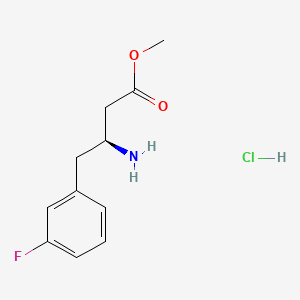
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
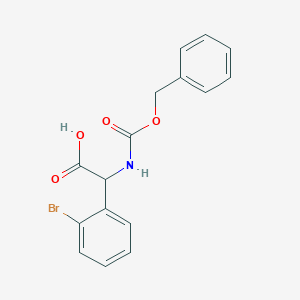
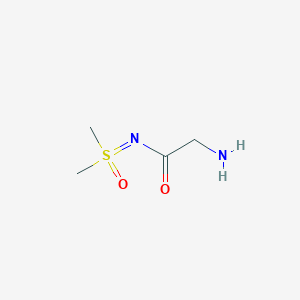
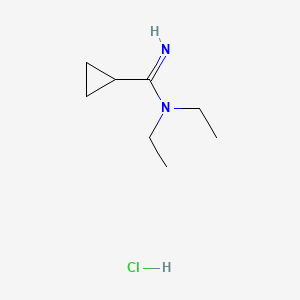


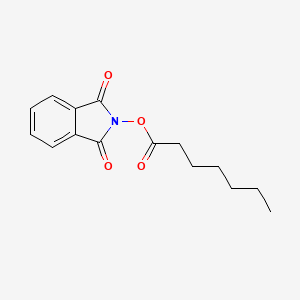
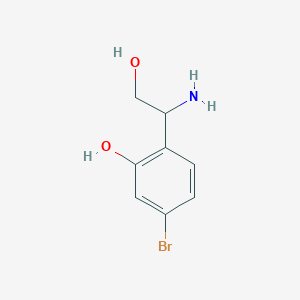
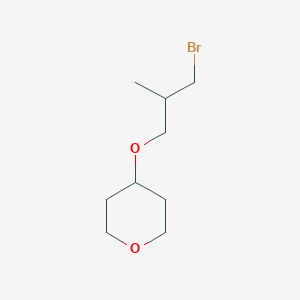
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
